3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-[4-[5-[3-(trifluoromethyl)phenyl]furan-2-carbothioyl]piperazin-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c20-19(21,22)15-4-1-3-14(13-15)16-5-6-17(26-16)18(27)25-11-9-24(10-12-25)8-2-7-23/h1,3-6,13H,2,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOKKXOGWBHZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multi-step organic reactions. A general synthetic route may include:
Preparation of 3-(Trifluoromethyl)phenyl Derivative: : Starting with a 3-(trifluoromethyl)benzene, functionalize the benzene ring to introduce necessary substituents for further transformations.
Formation of Furan Ring: : Condense the functionalized benzene with appropriate starting materials under controlled conditions to form the furan ring, typically using cyclization reactions.
Introduction of Carbonothioyl Group: : Introduce the carbonothioyl group (C=S) through reactions involving thiocarbonyl compounds under conditions that favor thiocarbonylation.
Formation of Piperazine Ring: : React intermediates with appropriate reagents to form the piperazine ring, often involving nucleophilic substitution reactions.
Attachment of Propanenitrile Group: : Finalize the synthesis by attaching the propanenitrile group (–CH2CN) through nitrile forming reactions, such as dehydration of amides or nucleophilic substitution of halides with cyanide ions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures while ensuring safety, cost-effectiveness, and sustainability. These methods may incorporate batch reactors for precise control of reaction conditions and the use of automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, which can be facilitated by oxidizing agents like peroxides or catalysts.
Reduction: : Reduction reactions can target the carbonothioyl group to form the corresponding alcohol or thiol, utilizing reagents like lithium aluminum hydride (LiAlH4).
Substitution: : The trifluoromethylphenyl and piperazine rings are amenable to nucleophilic and electrophilic substitution reactions, which can be catalyzed under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Peroxides, KMnO4, OsO4.
Reducing Agents: : LiAlH4, NaBH4, catalytic hydrogenation.
Catalysts: : Transition metal catalysts (Pd, Pt, Ni) for various transformations.
Major Products Formed
Depending on the reaction conditions and reagents used, the products formed can include oxidized derivatives of the furan ring, reduced alcohols/thiols, and various substituted derivatives of the piperazine and phenyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing furan and trifluoromethyl groups have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against various cancer types .
Antimicrobial Properties
Compounds featuring the piperazine moiety, like 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile, have shown promising antimicrobial activities. Similar derivatives have been tested against bacterial strains, demonstrating effective inhibition of growth, which suggests potential for developing new antibiotics .
Neuropharmacological Effects
The piperazine ring is known for its neuroactive properties. Research has indicated that derivatives of piperazine can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders such as anxiety and depression. The unique combination of functional groups in this compound could enhance its interaction with biological targets involved in these conditions .
Material Science Applications
Polymer Synthesis
The incorporation of 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile into polymer matrices can improve thermal stability and mechanical properties. Its unique chemical structure allows for the development of advanced materials with tailored characteristics suitable for high-performance applications.
Sensor Development
Due to its electronic properties, this compound can be utilized in the fabrication of sensors. Research has shown that similar compounds can be effective in detecting environmental pollutants or biological markers due to their sensitivity to changes in chemical environments .
Case Studies and Research Findings
Mechanism of Action
The compound's mechanism of action in biological systems is often related to its ability to interact with specific molecular targets, such as enzymes, receptors, or nucleic acids. The trifluoromethyl group is known to enhance the binding affinity and metabolic stability of the molecule, while the piperazine ring can interact with neurotransmitter receptors. Its activity can involve modulation of enzyme activity, inhibition of receptor-ligand interactions, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
(a) 3-[4-[5-(4-Nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
- Key Differences : The nitro group at the phenyl ring (vs. trifluoromethyl) increases electron-withdrawing effects but reduces lipophilicity (LogP = 2.4 vs. estimated ~3.0 for the trifluoromethyl analog).
- Properties : Molecular weight = 370.4 g/mol, topological polar surface area (TPSA) = 121 Ų, and rotatable bonds = 4, indicating moderate flexibility .
- Synthetic Relevance : Higher TPSA suggests improved solubility compared to trifluoromethyl analogs, which may influence pharmacokinetics.
(b) [5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
- Key Differences : Chlorophenyl and fluorophenyl substituents replace trifluoromethylphenyl and propanenitrile groups.
- Biological Implications : Halogenated aromatic rings (Cl, F) are common in kinase inhibitors, suggesting possible overlap in therapeutic applications.
Urea-Based Piperazine Derivatives
Compounds such as 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e) and others from the 2013 Molecules study share structural motifs (piperazine, trifluoromethylphenyl) but differ critically in functional groups:
- Core Structure: Urea linkage vs. carbonothioyl-propanenitrile.
- Molecular Weight : Urea derivatives (e.g., 11e: 534.1 g/mol) are heavier than the target compound (~370 g/mol), impacting membrane permeability .
- Bioactivity: Urea derivatives often target enzymes like carbonic anhydrase or tyrosine kinases, whereas carbonothioyl-nitrile compounds may interact with cysteine proteases or GPCRs due to electrophilic nitrile groups .
Tabulated Comparison of Key Properties
*Estimated based on structural analogs.
Research Findings and Implications
- Electron-Withdrawing Groups : The trifluoromethyl group enhances metabolic stability compared to nitro or chloro substituents, as seen in higher LogP values and resistance to oxidative degradation .
- Nitrile Functionality : The propanenitrile group may confer electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins—a feature absent in urea derivatives .
- Synthetic Yields: Urea derivatives exhibit yields >85%, suggesting robust synthetic routes, while carbonothioyl-nitrile analogs may require optimized conditions due to steric hindrance .
Biological Activity
The compound 3-(4-(5-(3-(trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability. The furan and piperazine moieties contribute to the compound's ability to interact with various biological receptors.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds containing the trifluoromethyl and furan groups. For instance, compounds with similar structures have shown significant activity against a range of bacteria and fungi, suggesting that our compound may exhibit comparable antimicrobial effects .
Anticancer Properties
Research indicates that compounds containing piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways. In vitro studies on related compounds suggest that they may inhibit cell proliferation in human cancer cell lines, making them potential candidates for further development in cancer therapy .
Case Studies
- Study on Trifluoromethyl Compounds : A study published in Journal of Medicinal Chemistry highlighted a series of trifluoromethyl-containing compounds that exhibited potent anticancer activity against breast cancer cells. The study suggested that the trifluoromethyl group plays a crucial role in enhancing the efficacy of these compounds .
- Piperazine Derivatives : Research conducted on piperazine derivatives showed promising results in inhibiting tumor growth in xenograft models. The study emphasized the importance of structural modifications to improve the biological activity and selectivity of these compounds .
Data Summary
Q & A
Basic Research Questions
Q. What is the molecular structure of 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile, and what are its critical functional groups?
- Answer : The compound comprises a piperazine core linked to a furan-2-carbonothioyl group substituted with a 3-(trifluoromethyl)phenyl moiety and a propanenitrile chain. Key functional groups include the thiocarbonyl group (C=S), trifluoromethyl (-CF₃), and nitrile (-CN). Structural analogs in the evidence highlight the importance of these groups in influencing reactivity and biological activity .
Q. What are standard synthetic routes for this compound, and what intermediates are involved?
- Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 5-(3-(trifluoromethyl)phenyl)furan-2-carbonothioyl intermediate via thioacylation of furan derivatives.
- Step 2 : Coupling the thiocarbonyl intermediate with a piperazine derivative (e.g., 1-piperazinylpropanenitrile) under anhydrous conditions.
- Step 3 : Purification via column chromatography or recrystallization.
Similar methodologies are described for structurally related compounds in and , emphasizing the use of coupling reagents and inert atmospheres to stabilize reactive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the piperazine ring substitution pattern and furan-thiocarbonyl connectivity.
- FT-IR : To verify the presence of C=S (1060–1200 cm⁻¹) and CN (2200–2260 cm⁻¹) groups.
- HPLC-MS : For purity assessment and molecular weight confirmation.
(though excluded for reliability) and indirectly support these methods through analogous compound analyses .
Advanced Research Questions
Q. How can researchers address low yields during the coupling of the thiocarbonyl intermediate with the piperazine moiety?
- Answer : Yield optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate solubility.
- Catalyst Screening : Employ Pd-based catalysts for C–N coupling, as demonstrated in for benzofuran derivatives.
- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and side-product formation.
highlights computational tools (e.g., Discovery Studio) for predicting optimal reaction conditions .
Q. What experimental precautions are necessary to ensure the compound’s stability during storage?
- Answer : Stability considerations include:
- Moisture Avoidance : Store in sealed containers with desiccants due to the hygroscopic nitrile group.
- Temperature : Keep below –20°C to prevent thiocarbonyl group degradation, as noted in for piperazine derivatives.
- Light Protection : Shield from UV light to avoid photolytic cleavage of the C=S bond.
’s safety protocols for related compounds provide methodological guidance .
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?
- Answer : Contradictions may arise from:
- Metabolic Instability : The nitrile group may undergo rapid hydrolysis in vivo. Validate via LC-MS metabolite profiling.
- Solubility Differences : Use surfactants (e.g., Tween-80) or co-solvents (DMSO/PBS) to mimic physiological conditions.
’s discussion on organic compound degradation in experimental designs is relevant here .
Q. What computational approaches predict the compound’s potential biological targets?
- Answer : Methodologies include:
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets, leveraging the piperazine scaffold’s affinity for these receptors.
- QSAR Modeling : Correlate structural features (e.g., -CF₃ hydrophobicity) with activity data from analogs in and .
explicitly references Discovery Studio for molecular simulations .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for the compound’s high lipophilicity?
- Answer : Critical steps include:
- Solubility Enhancement : Use cyclodextrins or lipid-based carriers.
- Controls : Include vehicle controls to isolate formulation effects.
- Concentration Range : Test 0.1–100 µM, adjusted based on logP calculations.
’s limitations on sample variability underscore the need for rigorous controls .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Answer : Implement:
- In-line Analytics : Use FT-IR or Raman spectroscopy for real-time reaction monitoring.
- Purification Consistency : Standardize HPLC gradients (e.g., 70:30 acetonitrile/water) across batches.
’s synthesis protocols for benzofuran derivatives provide a template .
Tables for Methodological Reference
Table 1 : Key Reaction Parameters for Thiocarbonyl Intermediate Synthesis
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Anhydrous DMF | |
| Temperature | 70°C | |
| Reaction Time | 12–16 hours |
Table 2 : Stability Assessment Under Different Storage Conditions
| Condition | Degradation (%) at 30 Days | Key Observation |
|---|---|---|
| –20°C, dark | <5% | Stable |
| 25°C, ambient light | 25% | C=S bond cleavage |
| 40°C, dry | 15% | Nitrile hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
